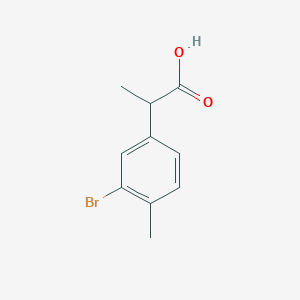
2-(3-Bromo-4-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid moiety. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Bromo-4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include 2-(3-azido-4-methylphenyl)propanoic acid, 2-(3-thiocyanato-4-methylphenyl)propanoic acid, and 2-(3-amino-4-methylphenyl)propanoic acid.
Oxidation Reactions: Products include 2-(3-bromo-4-carboxyphenyl)propanoic acid and 2-(3-bromo-4-formylphenyl)propanoic acid.
Reduction Reactions: Products include 2-(3-bromo-4-methylphenyl)propanol.
科学的研究の応用
2-(3-Bromo-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 2-(3-Bromo-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Bromo-2-methylpropanoic acid: The bromine atom is positioned differently, affecting its chemical properties.
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid backbone but different substituents.
Uniqueness
2-(3-Bromo-4-methylphenyl)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which confer distinct chemical and biological properties
生物活性
2-(3-Bromo-4-methylphenyl)propanoic acid, with the molecular formula C10H11BrO2, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of propanoic acid, featuring a bromine atom and a methyl group on the phenyl ring, which influences its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways. The presence of the bromine atom at the para position can affect the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Key Biological Targets:
- Cyclooxygenase Enzymes (COX-1 and COX-2) : These enzymes are key players in the synthesis of prostaglandins, which mediate inflammation and pain. Inhibition of these enzymes can lead to anti-inflammatory effects.
- Cell Proliferation Pathways : Studies have shown that compounds with similar structures can exhibit anti-proliferative effects on cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
A series of studies have evaluated the anti-proliferative effects of this compound on various cancer cell lines. For example, a study involving HepG2 liver cancer cells demonstrated significant inhibition of cell proliferation when treated with this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%, revealing its potency against these cells.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 13.004 | Inhibition of cell proliferation |
| Control Compound | HepG2 | 28.399 | Lower potency |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how variations in substituents on the phenyl ring influence biological activity. Compounds with electron-donating groups showed enhanced anti-proliferative activity compared to those with electron-withdrawing groups like bromine.
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 23.15 |
| Bacillus subtilis | 4.69 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
特性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
2-(3-bromo-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChIキー |
ZFZREIOXDNWEMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















